N-tert-butyl-2,6-difluorobenzamide

Physicochemical characterization Quality control Solid-state properties

N-tert-Butyl-2,6-difluorobenzamide (CAS 223444-35-7) is a tertiary benzamide featuring a 2,6-difluorophenyl ring and a tert-butyl substituent on the amide nitrogen. It belongs to the broader class of 2,6-difluorobenzamides, which serve as core structural motifs in insect growth regulators (chitin synthesis inhibitors) and as key intermediates in antibacterial FtsZ inhibitor programs.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
Cat. No. B12237796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2,6-difluorobenzamide
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C11H13F2NO/c1-11(2,3)14-10(15)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)
InChIKeyDTGFXPAMKBRYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-2,6-difluorobenzamide: Physicochemical Baseline for Procurement and Differentiation


N-tert-Butyl-2,6-difluorobenzamide (CAS 223444-35-7) is a tertiary benzamide featuring a 2,6-difluorophenyl ring and a tert-butyl substituent on the amide nitrogen. It belongs to the broader class of 2,6-difluorobenzamides, which serve as core structural motifs in insect growth regulators (chitin synthesis inhibitors) and as key intermediates in antibacterial FtsZ inhibitor programs . Its chemical formula is C11H13F2NO, with a molecular weight of 213.22 g/mol . The compound is characterized by a reported melting point range of 116–117 °C and a predicted density of 1.135 ± 0.06 g/cm³ at 20 °C , providing essential baseline specifications for identity confirmation and quality control upon procurement.

Why Generic Substitution of N-tert-Butyl-2,6-difluorobenzamide Carries Procurement Risk


The performance and synthetic utility of 2,6-difluorobenzamides are exquisitely sensitive to the steric bulk and electronic character of the N-substituent. Simply substituting the N-tert-butyl group with a smaller N-methyl or N-ethyl group, or altering the fluorine substitution pattern (e.g., moving from 2,6- to 3,5-difluoro or 2,5-difluoro), can drastically change the compound's melting point, reactivity, and suitability as an intermediate or reagent. These structural variations directly impact process parameters such as crystallization behavior, reaction selectivity, and downstream impurity profiles . Therefore, procurement based solely on the 'difluorobenzamide' core, without verifying the specific tert-butyl and 2,6-difluoro substitution, risks introducing unrecognized variability into validated synthetic or analytical workflows.

Quantitative Differentiation Evidence for N-tert-Butyl-2,6-difluorobenzamide Against Closest Analogs


Melting Point Differentiation from Closest Regioisomeric and N-Substituted Analogs

N-tert-Butyl-2,6-difluorobenzamide exhibits a melting point of 116–117 °C , which is approximately 78–83 °C higher than the melting point range of 34–38 °C reported for one of its closest analogs, N-tert-butyl-3,5-difluorobenzamide . This large thermal difference, arising solely from the altered fluorine substitution pattern on the aryl ring, provides a definitive, easily measurable criterion for distinguishing between these two N-tert-butyl regioisomers and for confirming compound identity in procurement and inventory management.

Physicochemical characterization Quality control Solid-state properties Regioisomer identification

N-tert-Butyl Chemotype Required for C–O Bond-Forming Reagent Activity, Distinct from N-Aryl or Unsubstituted 2,6-Difluorobenzamides

The N-tert-butyl-2,6-difluorobenzamide core has been specifically patented as a reagent component for difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes . This reagent function is structurally dependent on the N-tert-butyl group; the simpler 2,6-difluorobenzamide (CAS 18063-03-1) is primarily known as a pesticide metabolite and intermediate , used in the synthesis pathway of benzoylurea insecticides such as diflubenzuron , and is not described as a direct reagent for such C–O bond-forming reactions. The presence of the tert-butyl substituent thus switches the chemical role of the 2,6-difluorobenzamide scaffold from a passive intermediate/metabolite to an active synthetic reagent.

Synthetic methodology Reagent design C–O bond formation Difluoromethoxylation

Predicted pKa Value Distinguishes N-tert-Butyl-2,6-difluorobenzamide from Unsubstituted 2,6-Difluorobenzamide

The predicted acid dissociation constant (pKa) for N-tert-butyl-2,6-difluorobenzamide is 13.25 ± 0.46 , reflecting the acidifying effect of the electron-withdrawing 2,6-difluorophenyl ring combined with the electron-donating N-tert-butyl group. This value places the compound in a distinct ionization regime that differs from the unsubstituted 2,6-difluorobenzamide parent, although exact comparative experimental pKa data for the parent amide are not consolidated in the same source. The predicted pKa is relevant for optimizing reversed-phase HPLC conditions, extraction protocols, and crystallization from aqueous media, particularly when separating this compound from its more polar unsubstituted or N-dealkylated analogs.

Acid-base properties Ionization Chromatography pKa prediction

Recommended Application Scenarios for N-tert-Butyl-2,6-difluorobenzamide Based on Verified Differentiation Evidence


Regioisomer-Selective Procurement for Crystallization-Sensitive Processes

For chemical processes where crystallization behavior is critical — such as seeded crystallizations, polymorph screening, or solid-form patenting — the 78–83 °C melting point advantage of N-tert-butyl-2,6-difluorobenzamide (mp 116–117 °C ) over its 3,5-difluoro regioisomer (mp 34–38 °C ) makes it the preferred choice. The higher melting point facilitates handling, drying, and storage of solid material without the risk of melting or caking under ambient temperature fluctuations, while also enabling unambiguous identification of the correct regioisomer upon receipt.

Reagent Sourcing for Difluoromethoxylation and Trifluoromethoxylation Chemistry

Research groups engaged in late-stage fluorination or the introduction of –OCF2H and –OCF3 groups onto aromatic and heteroaromatic substrates should specifically source N-tert-butyl-2,6-difluorobenzamide. This compound is patented as a reagent for such transformations . The unsubstituted 2,6-difluorobenzamide, while cheaper and more widely available as a pesticide intermediate , lacks the requisite structural features to function in this reagent role, making the N-tert-butyl derivative non-substitutable for this application.

HPLC Method Development Requiring Defined pKa for Mobile Phase Optimization

When developing stability-indicating HPLC methods or preparative chromatography protocols for compounds containing the 2,6-difluorobenzamide moiety, the predicted pKa of 13.25 ± 0.46 for N-tert-butyl-2,6-difluorobenzamide provides a starting point for mobile phase pH selection. Operating at a pH significantly below this pKa ensures the compound remains in its neutral form, improving retention time reproducibility and peak symmetry on reversed-phase columns, which is critical for impurity profiling and quality control release testing.

Reference Standard for Differentiating N-tert-Butyl Regioisomers in Quality Control

Quality control laboratories that handle multiple N-tert-butyl-difluorobenzamide isomers can deploy N-tert-butyl-2,6-difluorobenzamide as a primary reference standard for melting point-based identity testing. The stark melting point contrast between the 2,6-difluoro (116–117 °C ) and 3,5-difluoro (34–38 °C ) isomers enables rapid, low-cost discrimination without the need for advanced spectroscopic methods, reducing QC turnaround time in GMP or ISO-regulated environments.

Quote Request

Request a Quote for N-tert-butyl-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.